
Ethyl phosphite, (C2H5O)2(OH)P
Overview
Description
Ethyl phosphite, also known as diethyl hydrogen phosphite, is an organophosphorus compound with the molecular formula C₄H₁₁O₃P and structure (C₂H₅O)₂P(O)OH . It is a diester derivative of phosphorous acid (H₃PO₃), where two hydroxyl groups are replaced by ethoxy groups, leaving one hydroxyl and one P=O bond. This compound is widely used in organic synthesis, catalysis, and material science due to its dual reactivity from the P–H and P–O bonds .
Key properties include:
Preparation Methods
Direct Esterification of Phosphorous Acid with Ethanol
Reaction Mechanism and Stoichiometry
The direct esterification of phosphorous acid () with ethanol () follows the equation:
3PO3 + 2C2H5OH \rightarrow (C2H5O)2P(O)H + 2H2O
This method is conceptually straightforward but hampered by equilibrium limitations and slow reaction kinetics. The reversible nature of esterification necessitates azeotropic removal of water to drive the reaction forward .
Industrial Challenges
Early attempts at this method reported yields below 50% due to incomplete conversion and side reactions . Phosphorous acid’s low solubility in ethanol exacerbates mass transfer limitations, requiring prolonged reaction times (24–48 hours) and excess ethanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid improve rates but introduce corrosion and purification challenges.
Modern Adaptations
Recent patents describe hybrid systems combining esterification with continuous water removal via molecular sieves or membrane distillation. For example, a 2022 optimization achieved 68% yield by employing azeotropic distillation with toluene and catalytic sulfonic acid resins . Despite progress, this method remains less favored than alternative routes in large-scale production.
Reaction of Phosphorus Trichloride with Ethanol
Stepwise Ethanolysis
Phosphorus trichloride () reacts with ethanol in a controlled, exothermic process:
3 + 3C2H5OH \rightarrow (C2H5O)2P(O)H + C2H5Cl + 2HCl
This method generates diethyl phosphite alongside ethyl chloride and hydrochloric acid as by-products. The reaction proceeds in two stages: initial formation of phosphorochloridate intermediates, followed by displacement of chloride by ethanol .
Process Optimization
Key parameters include temperature control (20–40°C for the first stage, 80–100°C for the second) and gradual ethanol addition to prevent runaway reactions. Neutralization of HCl with bases like sodium carbonate mitigates equipment corrosion but produces salt waste. A 2016 patent demonstrated 85% yield by using a jacketed reactor with precise cooling and in-line gas scrubbing .
By-Product Utilization
Ethyl chloride () is recovered via condensation and sold as a solvent or alkylating agent. Hydrochloric acid is neutralized or concentrated for industrial use. Modern plants integrate closed-loop systems to minimize emissions, though handling corrosive gases remains a safety concern.
Transesterification Using Triethyl Phosphite
Reaction Dynamics
Transesterification of triethyl phosphite () with phosphorous acid offers higher yields and milder conditions:
2H5O)3P + H3PO3 \rightarrow 2(C2H5O)2P(O)H
This exothermic reaction proceeds efficiently at 90–130°C, with triethyl phosphite acting as both reactant and solvent .
Industrial Workflow
A representative process from US Patent 4,342,709 involves:
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Charging a reactor with phosphorous acid and a diethyl phosphite "heel" (recycled product) at 80°C.
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Gradual addition of triethyl phosphite over 30 minutes, maintaining 85–95°C.
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Post-addition heating at 95°C for 4 hours to achieve 97.9% purity .
Table 1: Key Parameters for Transesterification
Advantages Over Other Methods
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Safety : Avoids corrosive HCl generation.
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Scalability : Continuous distillation units enable throughputs exceeding 20 kg/min .
Industrial-Scale Production Techniques
Continuous vs. Batch Processing
Modern facilities favor continuous reactors for diethyl phosphite synthesis. A ¢600 × 24000 mm distillation column (as per CN102827202B) operates at vacuum pressures ≤ -0.096 MPa, separating diethyl phosphite from high-boiling residues at 120°C . Continuous systems reduce downtime and improve energy efficiency by 30% compared to batch setups.
Catalyst Innovations
Quaternary ammonium salts (e.g., tetrabutylammonium iodide) enhance reaction rates in transesterification. For example, CN106397481A reports a 14-hour reaction time using 0.02 wt% catalyst, achieving 99% conversion . Homogeneous catalysts are preferred for ease of separation via distillation.
Purification and Refinement Processes
Vacuum Distillation
Crude diethyl phosphite undergoes fractional distillation under vacuum (≤ -0.096 MPa) to remove residual triethyl phosphite, ethanol, and phosphorous acid. A three-stage column with reflux ratios of 1:1 achieves 99.5% purity, with middle cuts collected at 110°C .
Solvent Extraction
Aromatic hydrocarbons (e.g., toluene) extract unreacted phosphorous acid from aqueous phases. This step is critical in the method to isolate diethyl phosphite from HCl by-products.
By-Product Management and Recycling
Closed-Loop Systems
CN102827202B details a recycling protocol where distillation residues (phosphorous acid, ethanol) are returned to the esterification step, reducing raw material costs by 40% . Ethyl chloride from reactions is liquefied and sold, offsetting production expenses.
Environmental Considerations
Waste streams containing phosphorus are neutralized with lime () to precipitate calcium phosphite, which is landfilled or converted to fertilizer. Advanced plants employ catalytic oxidizers to treat volatile organics, achieving 99.9% abatement efficiency.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Diethyl Phosphite Synthesis
Method | Yield (%) | Purity (%) | By-Products | Scalability |
---|---|---|---|---|
Direct Esterification | 50–68 | 85–90 | Water | Low |
Ethanolysis | 75–85 | 90–95 | HCl, | Moderate |
Transesterification | 95–98 | 97–99.5 | None | High |
The transesterification route emerges as superior in yield and environmental impact, albeit requiring higher upfront investment in distillation infrastructure.
Chemical Reactions Analysis
Hydrolysis and Alcoholysis
Diethyl phosphite undergoes hydrolysis in the presence of water or HCl to yield phosphorous acid (H₃PO₃):
Transesterification with alcohols replaces ethoxy groups:
This reaction is driven by ethanol removal for high-boiling-point alcohols .
Reactions with Amines
Ammonolysis occurs via nucleophilic substitution:
This pathway is critical for synthesizing aminophosphonates .
Michaelis–Becker Alkylation
Deprotonation with potassium tert-butoxide enables alkylation at phosphorus:
Palladium catalysis extends this to aryl halides .
Grignard Reagent Reactions
Grignard reagents displace ethoxy groups, forming secondary phosphine oxides:
Final hydrolysis yields dimethylphosphine oxide .
Hydrophosphonylation
Diethyl phosphite adds across unsaturated bonds:
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Abramov Reaction (aldehydes):
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Pudovik/Kabachnik–Fields Reaction (imines):
These reactions form α-hydroxy- or α-aminophosphonates .
Exchange Reactions
Diethyl phosphite participates in alkoxy group exchange with other esters:
Acid catalysis (e.g., HCl) accelerates these reactions .
Oxidation and Stability
Gas-phase reactions with OH radicals produce oxidized derivatives, though diethyl phosphite itself shows stability under ambient conditions. Heterogeneous oxidation of analogous organophosphates reduces cytotoxicity by forming less toxic products (e.g., phosphates over phosphonates) .
Diethyl phosphite’s reactivity is central to synthesizing organophosphorus compounds, with applications in agrochemicals, flame retardants, and pharmaceuticals. Its versatility in alkylation, hydrophosphonylation, and transesterification underscores its importance in synthetic chemistry.
Scientific Research Applications
Agricultural Applications
1.1 Plant Disease Management
Ethyl phosphite has been extensively studied for its antifungal and antibacterial properties, particularly against oomycetes and bacterial pathogens:
- Fungicidal Properties : Ethyl phosphite is known to exhibit significant antifungal activity against pathogens such as Phytophthora species. Research indicates that it enhances plant resistance by inducing defense mechanisms at the molecular level. For instance, a study demonstrated that phosphite treatment led to the upregulation of defense-related genes in plants, significantly reducing disease incidence caused by Xanthomonas oryzae and Pyricularia grisea .
- Antibacterial Activity : Ethyl phosphite has shown promising antibacterial effects against Pseudomonas syringae. In vitro studies revealed that growth inhibition could reach up to 83.1% under specific conditions, highlighting its potential as a biocontrol agent in agricultural settings . The effectiveness of ethyl phosphite is influenced by environmental factors such as pH and nutrient availability.
1.2 Nutritional Value
Ethyl phosphite is also recognized for its role as a phosphorus source for plants. Although it is less efficient than traditional phosphate fertilizers, it can be converted to plant-available phosphate by soil microorganisms, especially under phosphorus-deficient conditions . This property makes it a candidate for use in sustainable agricultural practices.
Chemical Synthesis
2.1 Building Block in Organic Chemistry
In synthetic organic chemistry, ethyl phosphite serves as an important intermediate for the production of various organophosphorus compounds. It can be utilized in the synthesis of:
- Phosphonates : These compounds have applications in agriculture as herbicides and fungicides.
- Phosphoramidates : Used in the production of pharmaceuticals and agrochemicals.
The reactivity of ethyl phosphite allows for various transformations, making it a valuable reagent in synthetic pathways.
Case Studies
3.1 Efficacy Against Fungal Pathogens
A comprehensive study assessed the efficacy of ethyl phosphite in controlling Phytophthora diseases. The results indicated that plants treated with ethyl phosphite exhibited enhanced resistance due to increased levels of phenolic compounds and peroxidase activity, which are crucial for plant defense . This research underscores the compound's role not only as a fungicide but also as an agent that stimulates plant defense mechanisms.
3.2 Antibacterial Mechanism Exploration
Another study investigated the antibacterial mechanism of ethyl phosphite against Pseudomonas syringae. It was found that the compound's effectiveness was significantly enhanced when used in phosphate-depleted media, suggesting that ethyl phosphite may induce phosphorus starvation in bacteria, thereby inhibiting their growth . This finding opens avenues for further research into its application as an environmentally friendly antibacterial agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl phosphite and its derivatives depends on the specific application. In general, ethyl phosphite can act as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions. In biological systems, ethyl phosphite derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound | Molecular Formula | Structure | Key Functional Groups |
---|---|---|---|
Ethyl phosphite | C₄H₁₁O₃P | (C₂H₅O)₂P(O)OH | P=O, P–OH, two P–O–C₂H₅ |
Triethyl phosphite | C₆H₁₅O₃P | (C₂H₅O)₃P | Three P–O–C₂H₅ |
Diisopropyl phosphite | C₆H₁₅O₃P | (C₃H₇O)₂P(O)OH | P=O, P–OH, two P–O–C₃H₇ |
Trimethyl phosphite | C₃H₉O₃P | (CH₃O)₃P | Three P–O–CH₃ |
Triphenyl phosphite | C₁₈H₁₅O₃P | (C₆H₅O)₃P | Three P–O–C₆H₅ |
Notes:
- Ethyl phosphite contains a reactive P–OH group, absent in trialkyl phosphites like triethyl phosphite .
- Bulkier substituents (e.g., phenyl in triphenyl phosphite) hinder reactivity compared to ethyl or methyl groups .
Reactivity and Reaction Mechanisms
Ethyl Phosphite
- Kabachnik–Fields Reactions: Forms α-aminophosphonates but prone to side reactions like alcoholysis or alkylation .
- Phospha-Michael Additions : Undergoes P–H bond cleavage to add across electron-deficient alkenes .
- Catalytic Behavior: Acts as a proton donor in base-catalyzed reactions, unlike triethyl phosphite .
Triethyl Phosphite
- O–C Cleavage : Reacts via cleavage of one ethoxy group to form phosphonate intermediates .
- Sol-Gel Synthesis: Used to prepare hydroxyapatite nanoparticles by hydrolysis and condensation .
- Three-Component Reactions: Effective in forming phosphonated cyclopentenones with DMAD .
Trimethyl/Diisopropyl Phosphite
- Faster Reaction Kinetics : Trimethyl phosphite reacts faster than ethyl derivatives due to smaller steric bulk .
- Recyclability : Diisopropyl phosphite maintains reactivity over multiple cycles, unlike triethyl phosphite .
Triphenyl Phosphite
- Low Reactivity: Fails to form products in cyclopentenone synthesis due to steric hindrance .
Stability and Challenges
Biological Activity
Ethyl phosphite, a phosphorus-containing compound, has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the biological activity of ethyl phosphite, detailing its effects on plant growth, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl phosphite is an organophosphorus compound with the molecular formula (C2H5O)2(OH)P. Its structure consists of two ethyl groups and a phosphonate moiety, which contributes to its biological reactivity. The presence of the phosphonate group allows ethyl phosphite to mimic phosphate, affecting various biochemical pathways.
1. Agricultural Applications
Ethyl phosphite is primarily known for its role as a fungicide and plant growth enhancer. It has been shown to affect phosphorus metabolism in plants:
- Fungicidal Effects : Ethyl phosphite acts against various fungal pathogens, including species of Phytophthora. Studies indicate that it can inhibit the incidence of diseases caused by these pathogens by inducing resistance mechanisms in plants. For instance, transcriptome analysis revealed that treatment with phosphite led to the upregulation of defense-related genes, enhancing plant resilience against infections .
- Growth Regulation : Research indicates that while ethyl phosphite can promote growth under certain conditions, it may also lead to stunted growth if applied excessively or inappropriately. For example, in maize studies, ethyl phosphite was found to inhibit root elongation under phosphorus-deficient conditions .
2. Antimicrobial Properties
Ethyl phosphite exhibits notable antimicrobial activity against various microorganisms:
- Bacterial Inhibition : In vitro studies have demonstrated that ethyl phosphite possesses antibacterial properties. Minimum inhibitory concentration (MIC) values for bacterial strains ranged from 1.70 to 22.73 mg/mL, indicating varying degrees of susceptibility among different species .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to interfere with phosphate metabolism in target organisms, thereby disrupting essential biochemical processes necessary for growth and reproduction .
3. Medicinal Chemistry
The potential therapeutic applications of ethyl phosphite are being explored in medicinal chemistry:
- Phosphonate Prodrugs : Ethyl phosphite is considered a precursor for synthesizing biologically active phosphonates used in antiviral therapies. These compounds often exhibit significant antiviral activities due to their structural similarity to natural phosphate esters, which allows them to inhibit viral replication processes .
- Cytostatic and Immunomodulatory Effects : Some studies suggest that ethyl phosphite derivatives may possess cytostatic properties and can modulate immune responses, making them candidates for further investigation in cancer therapy and immunology .
Case Study 1: Phytophthora Management
A study focused on the use of ethyl phosphite in managing Phytophthora diseases highlighted its efficacy in reducing disease incidence through enhanced plant defense mechanisms. The application led to significant changes in gene expression related to plant immunity, showcasing its potential as a sustainable agricultural input .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of ethyl phosphite, researchers evaluated its effectiveness against various bacterial strains. Results indicated that certain concentrations could effectively inhibit bacterial growth, suggesting potential applications in food safety and preservation .
Summary of Findings
Activity Type | Description | Key Findings |
---|---|---|
Fungicidal | Inhibits fungal pathogens | Induces resistance mechanisms in plants |
Antibacterial | Exhibits antimicrobial properties | MIC values range from 1.70 to 22.73 mg/mL |
Medicinal Chemistry | Potential as a precursor for antiviral drugs | May possess cytostatic and immunomodulatory effects |
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are effective for producing ethyl phosphite, and what critical parameters must be controlled?
Ethyl phosphite can be synthesized via the Michaelis-Arbuzov reaction , where triethyl phosphite reacts with alkyl halides. Key parameters include:
- Stoichiometry : Use two equivalents of triethyl phosphite to ensure complete reaction and avoid side products .
- Temperature : Maintain 90°C for 40 hours to optimize yield .
- Purification : Remove byproducts (e.g., ethyl bromide) via distillation or solvent extraction.
- Reagent Purity : Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are optimal for characterizing ethyl phosphite, and how can ambiguities in data be resolved?
- ³¹P NMR : Primary method for confirming phosphorus environment (δ ~10–15 ppm for phosphites).
- IR Spectroscopy : Identify P-O-C stretches (~1000–1050 cm⁻¹) and P=O bonds (if oxidized) .
- Mass Spectrometry : Validate molecular weight (MW = 156.1 g/mol) and fragmentation patterns.
- Data Ambiguities : Cross-validate with X-ray crystallography or computational modeling (DFT) to resolve structural uncertainties.
Q. How can researchers quantify ethyl phosphite in biological matrices, and what validation steps ensure assay reproducibility?
- Colorimetric Assays : Use molybdate-blue method with ascorbic acid, but validate against phosphate interference via:
- Blank Controls : Account for endogenous phosphate.
- Spike-Recovery Tests : Ensure 90–110% recovery in target matrices .
- HPLC-MS : Employ reverse-phase columns (C18) with ESI in negative ion mode for high specificity.
Advanced Research Questions
Q. How do phosphate concentrations affect ethyl phosphite’s efficacy as a plant pathogen inhibitor, and how should experiments account for this?
- Mechanistic Interference : High phosphate (PO₄³⁻) competes with phosphite (PO₃³⁻) for uptake transporters, reducing efficacy .
- Experimental Design :
- Dose-Response Curves : Test phosphite across phosphate gradients (0–10 mM).
- Field-Relevant Conditions : Use soil/root phosphate levels mimicking natural environments .
- Isotopic Labeling : Track ³²P-phosphite uptake via autoradiography to quantify competition.
Q. What kinetic models explain ethyl phosphite isomerization, and how do reaction orders inform mechanistic pathways?
- Zero-Order Kinetics : Observed in ethyl iodide-triethyl phosphite reactions, indicating catalyst saturation or autocatalysis .
- Temperature Dependence : Rate constants (k) follow Arrhenius behavior at 90–110°C, with activation energy (~80 kJ/mol) suggesting bond cleavage as the rate-limiting step .
- Experimental Validation : Use ³¹P NMR to monitor intermediate phosphonium species in real-time.
Q. How does ethyl phosphite’s reactivity compare to other organophosphorus compounds (e.g., phosphonates) in nucleophilic substitution reactions?
- Electrophilicity : Ethyl phosphite’s P(III) center is more nucleophilic than P(V) in phosphonates, enabling faster Arbuzov reactions .
- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reactivity, favoring stable intermediates .
- Comparative Studies : Use Hammett plots to correlate substituent electronic effects with reaction rates.
Q. What strategies resolve contradictions in ethyl phosphite’s dual role as a nutrient and antinutrient in plant systems?
- Controlled Dual Studies :
- Nutrient Role : Apply low phosphite doses (0.1–1 mM) under phosphate-deficient conditions.
- Antinutrient Effects : Test higher doses (>5 mM) to induce oxidative stress via H₂O₂ accumulation .
- Transcriptomic Analysis : Profile genes (e.g., PHO regulon) to differentiate phosphite-specific signaling from phosphate mimicry .
Q. Methodological Notes
- Data Contradiction Analysis : Always contextualize results with environmental variables (e.g., soil pH, microbial activity) that modulate phosphite behavior .
- Advanced Instrumentation : Couple kinetic studies with computational tools (e.g., Gaussian for transition-state modeling) to validate mechanistic hypotheses .
Properties
IUPAC Name |
diethyl hydrogen phosphite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWMEGSVQCTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041861 | |
Record name | Diethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-22-8, 762-04-9 | |
Record name | NSC72726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC5273 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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